molecular formula C10H22O B1368279 6-Methyl-1-nonanol

6-Methyl-1-nonanol

Cat. No.: B1368279
M. Wt: 158.28 g/mol
InChI Key: GTVXMPDPXBTLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1-nonanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon chain with a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-1-nonanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired alcohol. For example, the reaction of 6-methylnonan-1-one with a Grignard reagent can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of the corresponding aldehyde or ketone. This process typically uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-nonanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: SOCl₂, phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: 6-Methylnonanal (aldehyde), 6-Methylnonanoic acid (carboxylic acid).

    Reduction: 6-Methylnonane (alkane).

    Substitution: 6-Methylnonyl chloride (alkyl chloride).

Scientific Research Applications

6-Methyl-1-nonanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-nonanol involves its interaction with specific molecular targets. For example, in biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylnonan-1-ol: Another alcohol with a methyl group at the fourth position.

    6-Methylnonan-3-one: A ketone with a methyl group at the sixth position.

Uniqueness

6-Methyl-1-nonanol is unique due to its specific structure and functional group positioning, which confer distinct chemical and biological properties. Its role as a pheromone in insects and its applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

6-methylnonan-1-ol

InChI

InChI=1S/C10H22O/c1-3-7-10(2)8-5-4-6-9-11/h10-11H,3-9H2,1-2H3

InChI Key

GTVXMPDPXBTLCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCCO

Origin of Product

United States

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